(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide
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Overview
Description
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is a chemical compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then reacted with N-(2-aminoethyl)morpholine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 2-amino-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and morpholine moiety are likely involved in binding interactions with the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide
- 2-cyano-3-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide
Uniqueness
2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine moiety also adds to its distinctiveness, potentially enhancing its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C17H21N3O3/c1-22-16-4-2-14(3-5-16)12-15(13-18)17(21)19-6-7-20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,19,21)/b15-12+ |
InChI Key |
KDZUIRNHVUCEAM-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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